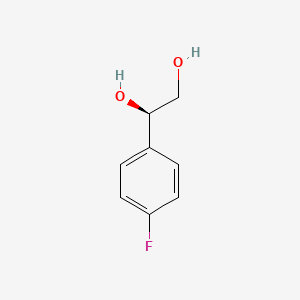

(R)-1-(4-Fluorophenyl)ethane-1,2-diol

Description

Structure

3D Structure

Properties

IUPAC Name |

(1R)-1-(4-fluorophenyl)ethane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO2/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,8,10-11H,5H2/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAALXDNDAVNHAC-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CO)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@H](CO)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601296781 | |

| Record name | (1R)-1-(4-Fluorophenyl)-1,2-ethanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601296781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179694-35-0 | |

| Record name | (1R)-1-(4-Fluorophenyl)-1,2-ethanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=179694-35-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1R)-1-(4-Fluorophenyl)-1,2-ethanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601296781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Enantioenriched R 1 4 Fluorophenyl Ethane 1,2 Diol

Asymmetric Catalytic Strategies for 1-Aryl-1,2-Diols

The development of catalytic asymmetric methods is crucial for the efficient and environmentally benign synthesis of chiral molecules. nih.gov For 1-aryl-1,2-diols, both organocatalytic and transition metal-catalyzed approaches have proven to be powerful tools.

Organocatalytic Approaches

Organocatalysis utilizes small organic molecules to catalyze chemical transformations, offering an alternative to metal-based catalysts. nih.gov This field has seen rapid growth, with chiral diol-based scaffolds being particularly effective in inducing enantioselectivity. nih.gov

Chiral diols, particularly axially chiral scaffolds like BINOL and VANOL derivatives, are highly effective organocatalysts. nih.gov Their utility stems from the ability of their hydroxyl groups to coordinate with Lewis acidic reagents or substrates, thereby creating a defined chiral environment for the reaction. nih.gov This strategy has been successfully applied to a variety of enantioselective transformations.

For instance, chiral diols can act as Brønsted acid catalysts. The Schaus group reported the use of octahydro-BINOL derivatives for asymmetric Morita-Baylis-Hillman reactions, where substitution at the 3,3'-positions of the BINOL scaffold was critical for achieving high enantioselectivity. sigmaaldrich.com Similarly, TADDOLs, another class of chiral diols, have been employed as Brønsted acid organocatalysts in highly stereoselective hetero-Diels-Alder reactions. sigmaaldrich.com In the L-proline-catalyzed direct aldol (B89426) reaction, the addition of a catalytic amount of a chiral diol like (S)-BINOL can significantly improve enantioselectivity, conversion, and yield. organic-chemistry.org This improvement is attributed to the formation of a chiral supramolecular transition state through hydrogen bonding between the diol, proline, and the substrate. organic-chemistry.org

The general principle involves the diol catalyst activating an electrophile, such as an aldehyde or ketone, through hydrogen bonding, which facilitates a stereoselective nucleophilic attack. The specific choice of diol catalyst is often determined empirically to achieve the best yield and stereoselectivity for a given reaction. nih.gov

Multicomponent reactions (MCRs), which combine three or more starting materials in a single synthetic operation, are highly efficient for building molecular complexity. nih.gov When performed asymmetrically, they provide rapid access to complex chiral molecules from simple precursors. Chiral diol organocatalysis has been instrumental in the development of enantioselective MCRs.

A notable example is the Petasis reaction, which involves the reaction of an α-hydroxy aldehyde, an amine, and an organoboronic acid. nih.gov Schaus and coworkers developed a general strategy for an enantioselective Petasis-like allylation using chiral diol catalysis. nih.gov In this process, an imine is generated in situ from an aldehyde and an amine, which then undergoes an asymmetric allylation with an allylboronate, catalyzed by a chiral diol. nih.gov

Another powerful application is the enantioselective multicomponent reaction of phenols, aldehydes, and boronates, also developed by the Schaus group. nih.gov This reaction proceeds through the in situ formation of an ortho-quinone methide (o-QM) from the condensation of a phenol (B47542) and an aldehyde. The chiral diol catalyst then directs the asymmetric nucleophilic addition of an organoboronate to the o-QM, yielding chiral products that are common scaffolds in natural products and pharmaceuticals. nih.gov These methods highlight the capacity of chiral diol catalysis to orchestrate complex, stereoselective transformations in a single pot.

Transition Metal-Catalyzed Asymmetric Reactions

Transition metal catalysis offers a complementary and powerful set of tools for the asymmetric synthesis of chiral diols. These methods often involve the formation of carbon-carbon bonds or the stereoselective reduction of prochiral functional groups, catalyzed by a complex of a metal and a chiral ligand.

A novel strategy for synthesizing monoprotected vicinal diols involves the nickel-catalyzed reductive coupling of dienol ethers and aldehydes. nih.govacs.org This method is distinguished by its unusual regioselectivity, where the reaction occurs at the more hindered carbon atom of the diene attached to the oxygen substituent. nih.govacs.org

The key to this transformation is the use of specific phosphorus ligands, such as cyclodiphosphazane or VAPOL-derived phosphoramidite (B1245037) ligands, in conjunction with a nickel catalyst like Ni(cod)₂ and a reductant such as triethylborane. nih.govacs.org A significant advantage of this methodology is its ability to selectively access both syn and anti diastereomers of the 1,2-diol product with high diastereo- and enantioselectivity, depending on the geometry of the dienol ether used. nih.govacs.org The reaction accommodates a range of aldehydes, including those with aromatic and aliphatic substituents.

Table 1: Nickel-Catalyzed Enantioselective Reductive Coupling of Dienol Ethers and Aldehydes This table presents representative data on the synthesis of monoprotected vicinal diols, demonstrating the scope and selectivity of the reaction. The methodology is applicable to the synthesis of various 1-aryl-1,2-diols.

| Entry | Aldehyde | Ligand | Yield (%) | dr (anti:syn) | ee (%) |

|---|---|---|---|---|---|

| 1 | Hydrocinnamaldehyde | L6 | 93 | >20:1 | 97 |

| 2 | Benzaldehyde | L17 | 81 | >20:1 | 95 |

| 3 | 4-Methoxybenzaldehyde | L17 | 74 | >20:1 | 95 |

| 4 | 4-Fluorobenzaldehyde | L17 | 81 | >20:1 | 96 |

| 5 | Heptanal | L17 | 84 | >20:1 | 97 |

| 6 | Cyclohexanecarboxaldehyde | L17 | 72 | >20:1 | 97 |

Data sourced from research on nickel-catalyzed reductive coupling. nih.gov

Asymmetric hydrosilylation of prochiral ketones is a well-established and powerful method for synthesizing chiral secondary alcohols, which are direct precursors to chiral 1,2-diols (after deprotection if an α-silyloxyketone is used) or can be obtained from the reduction of α-hydroxy ketones. nih.gov This reaction involves the addition of a silicon hydride (silane) across the C=O double bond, catalyzed by a chiral transition metal complex. nih.gov

Complexes formed from diethylzinc (B1219324) and chiral ligands derived from trans-1,2-diaminocyclohexane have been shown to be efficient catalysts for the asymmetric hydrosilylation of various aryl-alkyl and aryl-aryl ketones. nih.gov The enantiomeric excess of the resulting secondary alcohol can be significantly influenced by the structure of the chiral ligand, with macrocyclic or trianglamine ligands often providing higher enantioselectivity compared to simpler acyclic ligands. nih.gov The catalyst's effectiveness can sometimes be further enhanced by the addition of alcohols or diols as activators. nih.gov Rhenium-oxo complexes have also demonstrated broad utility in catalyzing the hydrosilylation of aldehydes and ketones. mdpi.com

Table 2: Asymmetric Hydrosilylation of Aryl-Alkyl Ketones This table shows results for the reduction of various ketones using a chiral zinc-based catalyst system, illustrating the potential for producing chiral alcohol precursors for diols.

| Entry | Ketone | Ligand | Time (h) | Conversion (%) | ee (%) |

|---|---|---|---|---|---|

| 1 | Acetophenone | L8 | 24 | 100 | 85 |

| 2 | Propiophenone | L8 | 24 | 100 | 86 |

| 3 | 4-Fluoroacetophenone | L8 | 24 | 100 | 82 |

| 4 | 4-Chloroacetophenone | L8 | 24 | 100 | 83 |

| 5 | 2-Acetonaphthone | L18 | 48 | 100 | 80 |

| 6 | 4-Methoxyacetophenone | L8 | 24 | 100 | 79 |

Data adapted from studies on Zn-diamine-catalyzed asymmetric hydrosilylation. nih.gov

Asymmetric Dihydroxylation of Alkenes Utilizing Chiral Catalysts

The Sharpless Asymmetric Dihydroxylation (AD) is a powerful and widely used method for the enantioselective synthesis of 1,2-diols from prochiral alkenes. organic-chemistry.org This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to direct the stereochemical outcome of the dihydroxylation. wikipedia.org For the synthesis of (R)-1-(4-Fluorophenyl)ethane-1,2-diol, the starting material is 4-fluorostyrene.

The reaction is typically performed using a pre-packaged mixture of reagents known as AD-mix-β. organic-chemistry.org This mixture contains potassium osmate [K₂OsO₂(OH)₄], a stoichiometric oxidant such as potassium ferricyanide (B76249) [K₃Fe(CN)₆], potassium carbonate, and the chiral ligand (DHQD)₂PHAL, which is derived from dihydroquinidine. wikipedia.orgencyclopedia.pub The (DHQD)₂PHAL ligand complexes with the osmium catalyst to create a chiral environment, leading to the preferential formation of the (R)-diol from the alkene. alfa-chemistry.com The reaction mechanism is believed to proceed through a [3+2]-cycloaddition of the osmium-ligand complex to the alkene, forming a cyclic intermediate which is then hydrolyzed to release the diol and the reduced osmium species. wikipedia.org The stoichiometric oxidant regenerates the osmium(VIII) catalyst, allowing the catalytic cycle to continue. organic-chemistry.orgwikipedia.org The use of a buffered solution is crucial as the reaction is faster under slightly basic conditions. organic-chemistry.org

| Parameter | Description | Reference |

|---|---|---|

| Substrate | 4-Fluorostyrene | organic-chemistry.orgwikipedia.org |

| Target Product | This compound | wikipedia.org |

| Reagent Mix | AD-mix-β | organic-chemistry.orgalfa-chemistry.com |

| Key Catalyst | Osmium Tetroxide (catalytic) | wikipedia.org |

| Chiral Ligand | (DHQD)₂PHAL | encyclopedia.pubalfa-chemistry.com |

| Oxidant | Potassium Ferricyanide [K₃Fe(CN)₆] or N-Methylmorpholine N-oxide (NMO) | organic-chemistry.org |

| Solvent System | Typically t-BuOH/H₂O (1:1) | harvard.edu |

| Expected Outcome | High yield and high enantiomeric excess (>95% ee) for the (R)-diol | harvard.edu |

Stereoselective Fluorination and Transformations of Fluoro-Substituted Precursors

The synthesis of chiral organofluorine compounds can be approached through the stereoselective introduction of fluorine or by utilizing precursors that already contain fluorine. nih.gov While direct asymmetric fluorination of an alkene or enolate can be challenging, an alternative strategy involves the transformation of readily available fluoro-substituted chiral precursors. nih.govnih.gov

One conceptual approach begins with a chiral precursor containing the necessary stereocenter, which is then elaborated to form the diol. For instance, the synthesis could start from a chiral α-fluoro-ketone. The stereoselective reduction of this ketone would yield a fluorohydrin, which could then be converted to the target diol through subsequent chemical steps. Methods for stereoselective fluorination often rely on electrophilic N-F reagents like Selectfluor™ in combination with chiral auxiliaries or catalysts to control the facial selectivity of the fluorine addition. nih.gov

Another advanced strategy involves the desymmetrization of geminal difluoroalkanes. nih.govsemanticscholar.org Using a frustrated Lewis pair (FLP) composed of a chiral Lewis base (e.g., a chiral sulfide) and a Lewis acid, it is possible to achieve monoselective C-F bond activation. nih.govsemanticscholar.org This generates a diastereomeric intermediate that can undergo nucleophilic substitution with high stereospecificity, providing access to enantioenriched fluorinated products that can serve as precursors to the target diol. nih.gov

| Strategy | Description | Key Reagents/Concepts | Reference |

|---|---|---|---|

| Fluorination of Chiral Enamides | Enantioselective fluorination of an electron-rich enamide olefin followed by trapping of the resulting β-fluoro-iminium intermediate and oxidation. | Selectfluor™, N-fluoro-benzenesulfonimide (NFSI), Chiral Oxazolidinone Auxiliary | nih.gov |

| Desymmetrization of gem-Difluoroalkanes | Monoselective C-F activation of a prochiral difluoroalkane using a chiral frustrated Lewis pair (FLP) to create a chiral center. | Chiral Sulfide (Lewis Base), B(C₆F₅)₃ (Lewis Acid) | nih.govsemanticscholar.org |

| Transformation of Fluoro-Substituted Precursors | Starting from a commercially available chiral fluorinated building block, such as (R)-1-(4-fluorophenyl)ethanol, and introducing the second hydroxyl group via oxidation or epoxidation/hydrolysis. | (R)-1-(4-fluorophenyl)ethanol, Oxidizing agents | chemicalbook.comgoogle.com |

Biocatalytic and Chemoenzymatic Synthesis of Chiral Diols

Biocatalysis offers a green and highly selective alternative to traditional chemical methods, operating under mild conditions with high stereo-, regio-, and chemo-selectivity. researchgate.net

Enzyme-Mediated Reductions for Fluorinated Aryl Ketones

The asymmetric reduction of prochiral ketones is a well-established biocatalytic method for producing chiral alcohols, which are valuable intermediates. dntb.gov.ua To synthesize this compound, a key precursor is (R)-2-halo-1-(4-fluorophenyl)ethanol. This can be produced by the highly enantioselective reduction of a corresponding α-haloketone, such as 2-bromo-1-(4-fluorophenyl)ethanone.

Ketoreductases (KREDs) are a class of oxidoreductase enzymes that are particularly effective for this transformation. rsc.orgutexas.edu These enzymes, often used as whole-cell biocatalysts or as isolated enzymes, utilize a cofactor such as nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) to deliver a hydride to the ketone's carbonyl group. nih.gov By selecting an appropriate KRED, the reduction of 1-(4-fluorophenyl)ethanone derivatives can proceed with high conversion and excellent enantiomeric excess (ee) to yield the desired (R)-alcohol. nih.govresearchgate.net For example, organisms from genera such as Candida, Rhodotorula, and Saccharomyces have been shown to effectively reduce fluorinated acetophenones. nih.gov

| Substrate | Enzyme/Organism | Product | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| 2-bromo-4-fluoro acetophenone | Candida, Hansenula, Pichia, Rhodotorula, Saccharomyces | (S)-1-(2'-bromo-4'-fluoro phenyl)ethanol | >90% | >99% | nih.gov |

| 4-fluoroacetophenone | Geotrichum candidum | (R)-1-(4-fluorophenyl)ethanol | 94% | 98% | researchgate.net |

| ethyl 4-chloroacetoacetate | Recombinant KRED (CpSADH) | ethyl-(R)-4-chloro-3-hydroxybutonoate | 95% | >99% | rsc.orgnih.gov |

Cascade Biocatalysis for Enantioselective Vicinal Dihydroxylation

Biocatalytic cascades, where multiple enzymatic reactions are performed sequentially in a single pot, represent a highly efficient approach to complex molecule synthesis. nih.gov For the vicinal dihydroxylation of 4-fluorostyrene, a two-enzyme cascade can be employed.

This cascade typically involves:

Styrene (B11656) Monooxygenase (SMO): This enzyme catalyzes the epoxidation of the alkene (4-fluorostyrene) to form the corresponding chiral epoxide, (S)-4-fluorostyrene oxide.

Epoxide Hydrolase (EH): This enzyme catalyzes the stereospecific hydrolysis of the epoxide ring, opening it to form the vicinal diol. By selecting a stereocomplementary epoxide hydrolase, the (S)-epoxide can be converted to the desired this compound with high enantiopurity. nih.gov

This multi-enzyme approach avoids the isolation of intermediates and can lead to high yields of the final product from an achiral starting material. nih.gov

Regioselective Biotransformations of Diols

Once the 1,2-diol is synthesized, further selective modification of one of the two hydroxyl groups may be necessary. Lipases are widely used for the regioselective acylation or deacetylation of polyol compounds. researchgate.netrsc.org In an organic solvent, a lipase (B570770) such as Porcine Pancreas Lipase (PPL) or Candida antarctica Lipase B (CALB) can catalyze the transfer of an acyl group (e.g., from vinyl acetate) to one of the hydroxyls of the diol with high regioselectivity. researchgate.netnih.gov

For 1-aryl-1,2-ethanediols, lipases typically show a preference for acylating the primary hydroxyl group over the secondary benzylic hydroxyl group. This regioselective acylation protects the primary alcohol, allowing for selective chemical modification at the secondary alcohol position. Conversely, enzymatic hydrolysis of a diacetate derivative can be used to selectively deprotect one position. nih.gov This strategy is crucial for building more complex molecules from the diol scaffold. researchgate.net

Chemoenzymatic One-Pot Synthesis Approaches for Aryl-1,2-ethanediols

Chemoenzymatic one-pot synthesis combines the advantages of chemical catalysis with the high selectivity of biocatalysis in a single reaction vessel, improving process efficiency and reducing waste. researchgate.netrsc.org A novel one-pot method has been developed for preparing chiral α-halogenated aryl alcohols from inexpensive aryl ketones, which can be seen as a key step towards synthesizing the target diol. sioc-journal.cnresearchgate.net

A representative chemoenzymatic process for producing this compound could involve the following steps in one pot:

Chemical Halogenation: An aryl ketone like 4'-fluoroacetophenone (B120862) is first chemically halogenated at the α-position, for example, using p-toluenesulfonic acid as a catalyst. sioc-journal.cn

Biocatalytic Reduction: Without isolating the halogenated intermediate, a whole-cell biocatalyst with carbonyl reductase activity (e.g., Rhodotorula sp.) and a cofactor source are added directly to the mixture. researchgate.net The enzyme then asymmetrically reduces the α-haloketone to the corresponding chiral halohydrin. sioc-journal.cn

Hydrolysis: Subsequent hydrolysis of the halohydrin yields the final this compound.

This approach has been successfully applied to produce various 1-aryl-1,2-ethanediols with excellent yields and high enantiomeric purity. researchgate.net Careful optimization of reaction conditions such as pH and solvent concentration is critical to ensure compatibility between the chemical and enzymatic steps. sioc-journal.cn

Stereoselective Derivatization and Kinetic Resolution for Enantiopurity Enhancement

The enantiopurity of a racemic mixture of 1-(4-fluorophenyl)ethane-1,2-diol (B101944) can be significantly enhanced through stereoselective derivatization, most commonly via lipase-catalyzed kinetic resolution. This process involves the selective acylation of one of the enantiomers, allowing for the separation of the unreacted enantiomer from its newly formed ester derivative. The efficiency and stereoselectivity of this resolution are highly dependent on several factors, including the choice of enzyme, the acyl donor, the reaction solvent, and the temperature.

Lipases are the most frequently employed enzymes for the kinetic resolution of diols due to their broad substrate tolerance, high stability in organic solvents, and excellent enantioselectivity. nih.gov Among the most successful lipases for resolving aryl-substituted alcohols and diols are those derived from Candida antarctica (specifically Lipase B, often immobilized as Novozym 435), Pseudomonas cepacia (now known as Burkholderia cepacia), and Pseudomonas fluorescens. mdpi.comnih.gov

The choice of the acyl donor is also critical. Vinyl acetate (B1210297) is a widely used and highly effective acylating agent in these resolutions because the co-product, vinyl alcohol, tautomerizes to the volatile and non-interfering acetaldehyde, which drives the reaction equilibrium towards product formation. mdpi.com

The reaction medium plays a pivotal role in modulating enzyme activity and enantioselectivity. Solvents ranging from non-polar (e.g., hexane, toluene) to more polar aprotic solvents (e.g., tetrahydrofuran, tert-butyl methyl ether) have been successfully used. The optimal solvent is often determined empirically for a specific substrate and enzyme combination.

In a typical kinetic resolution of racemic 1-(4-fluorophenyl)ethane-1,2-diol, the (R)-enantiomer is often the target to be left unreacted, while the (S)-enantiomer is selectively acylated. This preference is governed by the "Kazlauskas' rule," which predicts the stereopreference of many lipases for secondary alcohols. After the reaction reaches approximately 50% conversion, the mixture contains the enriched this compound and the corresponding (S)-monoacetate. These can then be separated by standard chromatographic techniques.

The enantiomeric excess of both the remaining diol and the produced ester is a key measure of the success of the resolution. High enantioselectivities, often with E-values (enantiomeric ratio) exceeding 200, have been reported for analogous compounds, indicating the potential for achieving very high enantiopurity for this compound. mdpi.comnih.gov

Illustrative Data on Lipase-Catalyzed Kinetic Resolution of Aryl Diol Analogs

To illustrate the potential effectiveness of this methodology for the target compound, the following table presents data from studies on structurally similar aryl diols. This data highlights the typical enzymes, acyl donors, and the high enantiomeric excesses that can be achieved.

Table 1: Lipase-Catalyzed Kinetic Resolution of Analogous Aryl Diols

| Enzyme | Substrate | Acyl Donor | Solvent | Product | e.e. (%) | Reference |

|---|---|---|---|---|---|---|

| AK Lipase (Pseudomonas fluorescens) | trans-2-phenylchroman-4-ol | Vinyl Acetate | Vinyl Acetate | (2R,4S)-alcohol | >99 | mdpi.com |

| Lipase from Pseudomonas cepacia | 2-phenylchroman-4-yl acetate | - (Hydrolysis) | Phosphate Buffer/Acetone | (2R,4R)-alcohol | 93 | mdpi.com |

| Lipase from Pseudomonas sp. | rac-tert-butyl 4-(1-(3,4-dichlorophenyl)-2-hydroxyethyl)piperidine-1-carboxylate | Vinyl Acetate | DIPE | (R)-alcohol | >99 | nih.gov |

| Novozym 435 (Candida antarctica lipase B) | rac-naphthofurandione | Vinyl Acetate | THF | (S)-alcohol | 99 | nih.gov |

This table is for illustrative purposes based on analogous compounds, as specific data for this compound is not available in the cited literature.

Elucidation of Reaction Mechanisms and Computational Investigations in the Synthesis of Chiral R 1 4 Fluorophenyl Ethane 1,2 Diol Analogs

Mechanistic Pathways in Organocatalytic Processes Involving Chiral Diols

Organocatalysis has emerged as a powerful strategy for asymmetric synthesis, offering a metal-free alternative to traditional methods. Chiral diols, such as derivatives of TADDOL and BINOL, are effective organocatalysts that can activate substrates through non-covalent interactions. The catalytic cycle in organocatalytic processes involving chiral diols typically commences with the formation of a complex between the diol catalyst and the substrate. This is often followed by a stereodetermining bond-forming step and subsequent release of the product and regeneration of the catalyst.

In the context of synthesizing chiral diols, organocatalytic approaches can involve various transformations, including asymmetric aldol (B89426) or Michael reactions, where the chiral diol catalyst orchestrates the enantioselective addition to a prochiral center. Quantum mechanical calculations, particularly using density functional theory (DFT), have become instrumental in elucidating these mechanistic pathways. For instance, computational studies have shown that in some proline-catalyzed reactions, which share mechanistic principles with diol-catalyzed processes, the enamine pathway is energetically favored over alternatives like the oxazolidinone pathway. The presence of water can be crucial, influencing the equilibrium between active catalytic species and inactive reservoirs.

Insights from Metal-Catalyzed Asymmetric Transformations

Metal-catalyzed asymmetric dihydroxylation (AD) stands as a cornerstone for the synthesis of chiral vicinal diols. The Sharpless asymmetric dihydroxylation, in particular, has been extensively studied and applied to a wide array of alkenes, including those with fluoro-substituents. This reaction typically employs osmium tetroxide as the primary oxidant in catalytic amounts, a chiral ligand derived from cinchona alkaloids (e.g., (DHQ)2PHAL or (DHQD)2PHAL), and a stoichiometric co-oxidant like potassium ferricyanide (B76249) or N-methylmorpholine N-oxide.

The generally accepted mechanism involves the formation of a chiral complex between osmium tetroxide and the ligand. This complex then undergoes a [3+2] cycloaddition with the alkene substrate to form an osmate ester intermediate. nih.gov Subsequent hydrolysis of this intermediate releases the desired chiral diol and a reduced osmium species, which is then reoxidized by the co-oxidant to complete the catalytic cycle. nih.gov

A potential secondary catalytic cycle can occur if the osmate ester is oxidized before it dissociates, leading to the formation of an osmium(VIII)-diol complex that can dihydroxylate another alkene molecule. This secondary pathway often results in lower enantioselectivities and can be suppressed by using a higher molar concentration of the chiral ligand. For substrates like 4-fluorobut-2E-enoates, optimization of the osmium and chiral ligand concentrations has been shown to be crucial for achieving high enantiomeric excess.

| Catalyst System Component | Role in Asymmetric Dihydroxylation |

| Osmium Tetroxide (OsO₄) | Primary oxidant that reacts with the alkene. |

| Chiral Ligand (e.g., (DHQD)₂PHAL) | Creates a chiral environment around the metal center, directing the stereochemical outcome. |

| Co-oxidant (e.g., K₃[Fe(CN)₆]) | Regenerates the active OsO₄ catalyst. |

| Additive (e.g., CH₃SO₂NH₂) | Can accelerate the hydrolysis of the osmate ester and improve catalytic turnover. |

Role of Hydrogen Bonding and Chiral Environment Formation in Stereoselectivity

The stereoselectivity in both organocatalytic and metal-catalyzed reactions leading to chiral diols is profoundly influenced by the formation of a well-defined chiral environment in the transition state. Hydrogen bonding and other non-covalent interactions play a pivotal role in establishing this environment.

In organocatalysis utilizing chiral diols, the hydroxyl groups of the catalyst can form hydrogen bonds with the substrate, activating it and orienting it for a specific facial attack. This pre-organization in the catalyst-substrate complex is a key determinant of the enantiomeric outcome.

In the Sharpless asymmetric dihydroxylation, the chiral ligand, through its specific three-dimensional structure, creates a chiral pocket around the osmium center. wikipedia.org This binding pocket sterically hinders one face of the approaching alkene, favoring the attack on the other, more accessible face. wikipedia.org The transfer of chiral information from the catalyst to the product occurs through a network of non-covalent interactions within the transition state. The formation of intramolecular hydrogen bonds, such as an O-H···O interaction, can also influence the conformation and packing of the resulting diol products. The strength of these hydrogen bonds can be investigated using techniques like FT-IR spectroscopy and molecular modeling.

Computational Chemistry and Molecular Modeling Studies

Computational chemistry, particularly DFT, has provided deep insights into the elements that control stereoselectivity in the synthesis of chiral diols. These studies allow for the detailed examination of transition state geometries and the non-covalent interactions that dictate the stereochemical outcome.

For the Sharpless asymmetric dihydroxylation, computational models have confirmed that the reaction proceeds via a [3+2] cycloaddition mechanism. wikipedia.orgnih.gov The origin of enantioselectivity is attributed to the non-bonded interactions between the alkene substituents and the chiral ligand in the highly ordered transition state. wikipedia.orgnih.gov The ligand effectively creates a chiral pocket that sterically disfavors one of the two possible transition states, leading to the preferential formation of one enantiomer. wikipedia.org These calculations have been successful in predicting the enantioselectivities for a variety of alkenes and ligands, demonstrating their predictive power. wikipedia.org

The presence of a fluorine substituent, as in the case of synthesizing (R)-1-(4-Fluorophenyl)ethane-1,2-diol from 4-fluorostyrene, can influence the electronic properties of the alkene and its interactions within the catalytic system. Computational studies on the asymmetric dihydroxylation of styrene (B11656) and related systems provide a framework for understanding the impact of such substituents. rsc.org

DFT calculations have been used to locate and characterize the transition states for the cycloaddition step. nih.gov The analysis of these transition state structures reveals the precise geometric arrangement of the substrate and catalyst that leads to the observed stereoselectivity. nih.gov The calculated activation energies often show good agreement with experimental values. nih.gov

For fluoro-substituted alkenes, the electron-withdrawing nature of the fluorine atom can affect the electron density of the double bond. However, studies have shown that Sharpless asymmetric dihydroxylation generally favors the oxidation of the more electron-rich alkene. Computational investigations can quantify the energetic differences between the competing transition states leading to the (R) and (S) enantiomers. These energy differences, which arise from the subtle interplay of steric and electronic effects, are directly related to the enantiomeric excess observed experimentally. The nature of the substituent on the alkene has been shown to have a significant effect on the enantioselectivity, and computational models can rationalize these effects by analyzing the stabilizing and destabilizing interactions in the respective transition states. nih.gov

| Computational Method | Application in Stereoselective Synthesis Analysis |

| Density Functional Theory (DFT) | Investigation of reaction mechanisms, transition state structures, and energetics. nih.govnih.gov |

| B3LYP Functional | A commonly used functional for calculating reaction profiles and selectivities in organocatalysis and metal catalysis. nih.gov |

| Molecular Modeling | Prediction of hydrogen bond strengths and analysis of supramolecular structures. |

Advanced Analytical and Stereochemical Characterization of R 1 4 Fluorophenyl Ethane 1,2 Diol

Spectroscopic Methodologies for Enantiomeric Purity Assessment

Spectroscopic methods provide powerful tools for differentiating enantiomers, often by converting them into diastereomeric species or by observing their differential interaction with polarized light.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the enantiomeric excess (e.e.) of chiral compounds. rug.nl The direct NMR analysis of an enantiomeric mixture does not show separate signals for each enantiomer due to their identical physical properties in an achiral environment. To overcome this, chiral derivatizing agents (CDAs) are employed. nih.gov These agents react with both enantiomers of the analyte to form new diastereomeric compounds. In the magnetic field of the NMR spectrometer, the nuclei in these diastereomers are no longer chemically equivalent and will exhibit distinct chemical shifts, allowing for their quantification. nih.gov

For chiral diols like (R)-1-(4-Fluorophenyl)ethane-1,2-diol, chiral boric acids have proven to be particularly effective CDAs. rsc.orgnih.gov They react rapidly and quantitatively with 1,2-diols to form stable cyclic boronate esters. nih.govrsc.org This reaction creates a diastereomeric pair whose protons (¹H NMR), carbons (¹³C NMR), or other suitable nuclei (e.g., ¹⁹F NMR) can be distinguished. nih.govacs.org

A key advantage of this method is its accuracy and the fact that it does not require a standard curve for e.e. determination. nih.gov The enantiomeric excess is calculated directly by integrating the well-resolved signals corresponding to each diastereomer. researchgate.net Research has demonstrated a strong linear correlation between e.e. values determined by NMR and those determined by gravimetric methods, with absolute errors often within 2%. nih.gov The effectiveness of the separation depends on the choice of CDA, the solvent, and the reaction conditions, which are optimized to maximize the chemical shift non-equivalence (ΔΔδ). rsc.orgnih.gov

Table 1: Examples of Chiral Derivatizing Agents (CDAs) for NMR Analysis of Diols

| Chiral Derivatizing Agent (CDA) | Typical Substrate | NMR Nucleus | Key Findings & Conditions | Reference |

|---|---|---|---|---|

| 2-Formylphenylboronic acid and α-methylbenzylamine | 1,2-, 1,3-, and 1,4-diols | ¹H | Forms diastereoisomeric iminoboronate esters. Well-resolved signals allow for integration and e.e. determination. The protocol takes less than 90 minutes. | nih.gov |

| 2-Formylphenylboronic acid and α-methyl-4-fluorobenzylamine | Chiral Diols | ¹H and ¹⁹F | Affords mixtures of imino-boronate esters. The diastereomeric ratio can be measured by both ¹H and ¹⁹F NMR, reflecting the diol's enantiopurity. | acs.org |

| Bridged Boric Acid D | Various diols | ¹H | Forms stable cyclic esters quickly in CDCl₃. Achieves large chemical shift non-equivalence (up to 0.39 ppm), making signals easily discernible for accurate e.e. measurement. | rsc.orgnih.govrsc.org |

| Camphanylboronic acid | 1,2-diols | ¹³C | An early and effective CDA for determining the optical purity of 1,2-diols via ¹³C NMR spectroscopy. | nih.gov |

Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method based on the differential absorption of left- and right-handed circularly polarized light by chiral molecules. libretexts.org This differential absorption (ΔA) provides information about the stereochemical features of a molecule. bath.ac.ukjascoinc.com While solution-phase CD provides an average spectrum of all molecular conformations, gas-phase studies on cold molecules can distinguish between specific conformers, offering highly detailed structural information. nih.gov

For molecules like 1,2-diols that may not possess a strong chromophore, their intrinsic CD signal can be weak. An effective technique to overcome this is Snatzke's method, which involves the in-situ complexation of the vicinal diol with an achiral dimolybdenum tetraacetate [Mo₂(OAc)₄] reagent. mdpi.com The diol acts as a chiral ligand, inducing a twist in the Mo-Mo core and generating a strong CD spectrum in the 300-400 nm range. mdpi.com The sign of the Cotton effect observed at approximately 310 nm is empirically correlated to the absolute configuration of the 1,2-diol. A positive Cotton effect corresponds to a positive dihedral angle between the two C-O bonds, allowing for the assignment of the absolute stereochemistry. mdpi.com This method is a convenient and powerful tool for determining the absolute configuration of flexible, acyclic 1,2-diols. mdpi.com

Chromatographic Techniques for Enantiomer Separation

Chromatographic methods are the cornerstone of enantiomer separation, providing high-resolution analysis and enabling both analytical quantification and preparative isolation.

Chiral High-Performance Liquid Chromatography (HPLC) is one of the most widely used techniques for separating enantiomers. phenomenex.com The separation is achieved using a chiral stationary phase (CSP), which interacts differently with each enantiomer, leading to different retention times. wikipedia.org The principle of chiral recognition relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP. wikipedia.org These interactions can include hydrogen bonds, π-π interactions, dipole stacking, steric hindrance, or inclusion complexation. wikipedia.org

A broad range of CSPs are commercially available, with polysaccharide-based phases being particularly versatile. eijppr.comnih.gov These CSPs, typically derivatives of cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support, can resolve a wide variety of racemic compounds under normal-phase, reversed-phase, and polar organic conditions. wikipedia.orgeijppr.comnih.gov The selection of the appropriate CSP and mobile phase is crucial for achieving baseline separation. phenomenex.comnih.gov For diols, polysaccharide-based columns such as Chiralcel® and Chiralpak® are often effective. nih.govnih.gov

Table 2: Illustrative Chiral HPLC Conditions for Separation of Diol-like Compounds

| Chiral Stationary Phase (CSP) | Analyte Type | Mobile Phase | Flow Rate (mL/min) | Detection | Reference |

|---|---|---|---|---|---|

| Chiralpak AD-3 | Chiral Diol | n-hexane: i-PrOH = 90:10 | 1.0 | UV at 210 nm | rsc.org |

| Chiralcel OD-H | Racemic Amine (precursor) | c-hex/n-hex/MtBE/i-PrOH/DEA | Varies | UV at 254 nm | mdpi.com |

| Lux Cellulose-3 | Dapoxetine & Impurities | ACN:MeOH (98:2) + 0.06% DEA | 0.45 | UV at 286 nm | nih.gov |

| Chiralpak IA | Lansoprazole Enantiomers | MTBE:EtOAc:EtOH:DEA (60:40:5:0.1) | N/A | N/A | nih.gov |

Chiral Gas Chromatography (GC) is another powerful technique for the separation and analysis of enantiomers, prized for its high resolution and sensitivity. chromatographyonline.com For polar and non-volatile compounds like diols, a derivatization step is typically required to increase their volatility and thermal stability for GC analysis. researchgate.netoup.com A common approach is the acylation of the hydroxyl groups, for instance, by reacting the diol with trifluoroacetic anhydride (B1165640) to form O-trifluoroacetyl derivatives. sigmaaldrich.com

The separation of the derivatized enantiomers is then performed on a capillary column coated with a chiral stationary phase. researchgate.net Cyclodextrin-based CSPs are widely used and highly effective for a broad range of chiral compounds, including derivatized alcohols and diols. chromatographyonline.com The unique toroidal structure of cyclodextrins allows them to form inclusion complexes with the analytes, and subtle differences in the stability of these diastereomeric complexes lead to their separation on the column. wikipedia.org

Table 3: Typical Chiral GC Conditions for Analysis of Derivatized 1,2-Diols

| Parameter | Condition | Details | Reference |

|---|---|---|---|

| Derivatization | Acylation | O-Trifluoroacetyl (TFA) derivatives | sigmaaldrich.com |

| Column | Chiral Stationary Phase | Astec CHIRALDEX™ G-TA (30 m x 0.25 mm I.D., 0.12 µm) | sigmaaldrich.com |

| Carrier Gas | Inert Gas | Helium at 30 psi | sigmaaldrich.com |

| Temperature Program | Oven Gradient | 80 °C, ramp at 5 °C/min to 130 °C | sigmaaldrich.com |

| Injector Temp. | 250 °C | Split injection (e.g., 80:1) | sigmaaldrich.com |

| Detector | FID or MSD | Flame Ionization Detector (FID) at 250 °C or Mass Selective Detector | sigmaaldrich.comutah.gov |

Determination of Absolute Configuration

While chromatographic and spectroscopic methods can determine the enantiomeric purity of a sample, establishing the absolute configuration—the actual three-dimensional arrangement of atoms (i.e., R or S)—requires specific techniques. wikipedia.org

The unequivocal, gold-standard method for determining absolute configuration is single-crystal X-ray crystallography. wikipedia.org This technique provides a detailed three-dimensional map of electron density in a molecule, allowing for the direct visualization of the spatial arrangement of its atoms. For this method to be successful, a high-quality single crystal of the pure enantiomer must be obtained. wikipedia.org

In the absence of a suitable crystal, or as a complementary method, chiroptical techniques are employed. As discussed previously (Section 4.1.2), methods like Circular Dichroism (CD) spectroscopy, particularly Snatzke's method for 1,2-diols, can be used to assign the absolute configuration based on well-established empirical rules. mdpi.com

The assignment is formally described using the Cahn-Ingold-Prelog (CIP) priority rules, where substituents attached to the chiral center are ranked based on atomic number. chemistrysteps.comlibretexts.org By orienting the molecule so that the lowest-priority group points away from the viewer, the sequence from highest to lowest priority (1→2→3) determines the configuration: a clockwise path is designated 'R' (from Latin rectus, right), and a counter-clockwise path is 'S' (sinister, left). libretexts.orgyoutube.com

X-ray Crystallography of Chiral Diol Derivatives

X-ray crystallography stands as a definitive method for the determination of the absolute configuration of chiral molecules. This technique provides a precise three-dimensional map of the atomic arrangement within a crystal lattice, offering unequivocal proof of stereochemistry, provided that a suitable single crystal can be grown. The process involves diffracting X-rays off the electron clouds of the atoms in the crystal. The resulting diffraction pattern is then mathematically analyzed to generate a model of the molecular structure.

For chiral molecules like this compound, determining the absolute configuration often requires the presence of a heavy atom or the use of anomalous dispersion. The Flack parameter, derived from the crystallographic data, is a critical value for confirming the absolute structure; a value close to zero for a given enantiomer confirms its configuration. caltech.edu

The data obtained from an X-ray crystallographic analysis is extensive. A summary of typical crystal data and structure refinement parameters that would be expected for a derivative of this compound is presented in the interactive table below.

Table 1: Representative Crystal Data and Structure Refinement Parameters for a Chiral Diol Derivative.

| Parameter | Value |

|---|---|

| Empirical formula | C₁₅H₁₄FO₂Cl |

| Formula weight | 280.72 |

| Temperature | 100 K |

| Wavelength | 0.71073 Å |

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| Unit cell dimensions | a = 5.82 Å, b = 14.52 Å, c = 17.67 Å |

| Volume | 1493.5 ų |

| Z | 4 |

| Density (calculated) | 1.248 Mg/m³ |

| Absorption coefficient | 0.28 mm⁻¹ |

| F(000) | 584 |

| Goodness-of-fit on F² | 1.04 |

| Final R indices [I>2sigma(I)] | R₁ = 0.048, wR₂ = 0.071 |

| Absolute structure parameter | 0.02(5) |

Note: This table contains hypothetical data for illustrative purposes, based on typical values found in crystallographic reports for similar organic molecules. caltech.edu

Modified Mosher Ester Analysis for 1,2-Diols

When single crystals suitable for X-ray analysis cannot be obtained, the modified Mosher's method provides a powerful alternative for determining the absolute configuration of chiral alcohols using Nuclear Magnetic Resonance (NMR) spectroscopy. umn.eduspringernature.com This technique is particularly useful for acyclic 1,2-diols. researchgate.net The method involves the esterification of the chiral alcohol with both enantiomers of a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl), to form a pair of diastereomeric esters. umn.eduresearchgate.net

For a 1,2-diol like this compound, both the primary and secondary hydroxyl groups are derivatized to form the corresponding bis-(R)- and bis-(S)-MTPA esters. The underlying principle of the method is that the magnetically anisotropic phenyl group of the MTPA moiety adopts a preferred conformation in each diastereomer, leading to different shielding or deshielding effects on the nearby protons of the original alcohol. stackexchange.com

By comparing the ¹H NMR spectra of the two diastereomeric esters, the differences in chemical shifts (Δδ) for protons on either side of the stereocenter are calculated, typically as Δδ = δS - δR (the chemical shift in the (S)-MTPA ester minus that in the (R)-MTPA ester). researchgate.net According to the established model, protons that lie on one side of the MTPA ester plane will have positive Δδ values, while those on the other side will have negative Δδ values. This pattern allows for the unambiguous assignment of the absolute configuration of the carbinol center. umn.edu

For 1,2-diols, the analysis of the Δδ values for the protons at C1 and the methine proton at C2 allows for the determination of the stereochemistry at the C2 center. researchgate.net

Table 2: Hypothetical ¹H NMR Data and Δδ (δS - δR) Values for the bis-MTPA Esters of this compound.

| Proton Assignment | δ (S-MTPA ester) (ppm) | δ (R-MTPA ester) (ppm) | Δδ (δS - δR) (ppm) | Inferred Configuration |

|---|---|---|---|---|

| H-2 (methine) | 5.35 | 5.42 | -0.07 | R |

| H-1a (methylene) | 4.68 | 4.62 | +0.06 | R |

| H-1b (methylene) | 4.55 | 4.48 | +0.07 | R |

| Aromatic H (ortho) | 7.28 | 7.35 | -0.07 | R |

| Aromatic H (meta) | 7.10 | 7.12 | -0.02 | R |

Note: This table presents a hypothetical but representative dataset illustrating the application of the modified Mosher's method to this compound. The signs of the Δδ values are consistent with the established (R) configuration. researchgate.netresearchgate.net

This detailed analytical approach, combining advanced crystallographic and spectroscopic methods, is essential for the complete and accurate stereochemical assignment of complex chiral molecules like this compound.

Advanced Applications of R 1 4 Fluorophenyl Ethane 1,2 Diol As a Chiral Building Block and Catalyst

Utilization in Asymmetric Synthesis as a Chiral Synthon

Chiral diols are recognized as privileged structures in organic synthesis, serving as foundational starting materials for a vast array of complex molecules. acs.orgnih.gov Their value lies in the two stereochemically defined hydroxyl groups, which can be chemically manipulated or used to direct the stereochemical outcome of subsequent transformations. As a chiral synthon, (R)-1-(4-Fluorophenyl)ethane-1,2-diol offers a pre-defined stereocenter, allowing for the direct transfer of chirality into a target molecule, thereby obviating the need for more complex asymmetric induction steps later in a synthetic sequence. These building blocks are crucial for preparing diverse and valuable chiral chemicals for the pharmaceutical, cosmetic, and agricultural industries. acs.orgnih.gov

Precursor in Stereoselective Construction of Complex Fluorinated Molecules

The presence of a 4-fluorophenyl group makes this compound an especially attractive precursor for advanced, stereochemically complex fluorinated molecules. Fluorine's unique properties can block metabolic hydroxylation, a common pathway for drug degradation in the body. youtube.com The synthesis of such chiral diols can be achieved through established methods like the Sharpless asymmetric dihydroxylation of the corresponding styrene (B11656), yielding the desired enantiomerically pure diol. nih.govnih.gov

Once obtained, this chiral fluorinated diol serves as a versatile intermediate. The diol moiety can be transformed into other functional groups, such as epoxides or α-hydroxy ketones, which are themselves valuable building blocks for more intricate structures. lookchem.comresearchgate.net For example, the selective oxidation of one of the diol's hydroxyl groups can yield a homochiral α-hydroxy ketone, a key structural motif in many natural products and pharmaceuticals. lookchem.com Furthermore, the fluorine atom on the phenyl ring provides a site for further synthetic modification through nucleophilic aromatic substitution, adding another layer of synthetic versatility. mdpi.com The development of methods for creating such fluorinated synthons is critical, as they provide access to novel chemical space for drug discovery and materials science. nih.govacs.org

Role in the Synthesis of Optically Active Fine Chemicals

Optically active fine chemicals, characterized by their high purity and value, are cornerstones of several technology-driven industries. Chiral 1,2-diols like this compound are pivotal intermediates in the synthesis of these high-value compounds. acs.orgnih.gov Their utility stems from the ability to convert the diol group into various other functionalities while retaining the crucial stereochemical information.

For instance, the oxidative cleavage of the carbon-carbon bond in cyclic diols derived from phenanthrene (B1679779) has been shown to produce axially chiral biaryl diketones, a class of compounds with significant applications in asymmetric catalysis. nih.gov Similarly, acyclic diols can be transformed into a range of useful intermediates. The selective oxidation to α-hydroxy ketones is a prominent example, providing access to synthons that are otherwise challenging to prepare enantioselectively. lookchem.comacs.org These intermediates are then used in the total synthesis of complex molecules, including natural products like the antiproliferative agent (-)-Antrocin. researchgate.net

| Parent Diol Type | Derived Fine Chemical/Intermediate | Significance |

| Chiral 1,2-Aryl Diol | Chiral α-Hydroxy Ketone | Key building block for natural product synthesis. lookchem.com |

| Chiral 1,2-Aryl Diol | Chiral Epoxide | Versatile intermediate for ring-opening reactions. researchgate.net |

| Chiral Cyclic Diol | Axially Chiral Biaryl Diketone | Precursor for chiral ligands and materials. nih.gov |

| Chiral 1,3-Diol | Chiral 1,3-Keto Alcohol | Intermediate for biologically active molecules. nih.gov |

Chiral Diol-Based Ligands and Organocatalysts in Enantioselective Reactions

Beyond their role as stoichiometric chiral synthons, chiral diols are extensively used as the foundational scaffolds for catalytic systems. rsc.orgrsc.org The hydroxyl groups can coordinate with metals or reagents, or participate in non-covalent interactions like hydrogen bonding, to create a defined chiral environment around a reaction center. nih.govnih.gov This allows a small, catalytic amount of the chiral substance to generate large quantities of an enantiomerically enriched product. Well-known examples of diol-based catalysts include those derived from BINOL, TADDOL, and tartaric acid. nih.govnih.gov this compound, as a simple C2-symmetric aryl diol, fits within this class and serves as an accessible starting point for the development of novel catalysts.

Design and Synthesis of Novel this compound Analog-Derived Catalysts

The direct use of a simple chiral diol as a catalyst is often possible, but its efficacy can be dramatically improved by converting it into a more complex and conformationally rigid ligand or organocatalyst. Several design strategies are employed to achieve this, leveraging the reactivity of the diol's hydroxyl groups.

A common approach involves reacting the diol with boronic acids or triphenyl borate (B1201080) to form chiral boronate esters or boroxinate complexes. These boron-based Lewis acids can then activate substrates for enantioselective reactions. nih.gov Another powerful strategy is the conversion of the diol into a chiral phosphoric acid (CPA), a highly effective class of Brønsted acid organocatalyst. Diols can also be used to form chiral acetals and ketals, which can act as ligands for metal catalysts or as chiral dopants in materials like liquid crystals. nih.gov Furthermore, chiral diols serve as excellent ligands for transition metals such as rhodium, copper, and palladium, which catalyze a wide range of asymmetric transformations. sioc-journal.cnresearchgate.netsigmaaldrich.com

| Catalyst Design Strategy | Reagent/Method | Resulting Catalyst Type | Typical Application |

| Boron-based Lewis Acid Formation | B(OPh)₃ or ArB(OH)₂ | Chiral Boroxinate or Boronate Ester | Allylation, Propargylation Reactions nih.gov |

| Brønsted Acid Formation | POCl₃ followed by hydrolysis | Chiral Phosphoric Acid (CPA) | Cycloadditions, Friedel-Crafts Reactions |

| Metal-Ligand Complexation | Cu(OAc)₂, Rh₂(OAc)₄ | Chiral Metal Complex | C-H Functionalization, Carbene/Nitrene Transfer researchgate.netsigmaaldrich.com |

| Acetal/Ketal Formation | Ketones/Aldehydes | Chiral Dioxolanes/Dioxanes | Asymmetric Dihydroxylation (as ligand), Chiral Dopants nih.gov |

Performance in Diverse Asymmetric Transformations

Catalysts derived from chiral diols and their analogs have demonstrated remarkable performance across a wide spectrum of asymmetric reactions. The specific structure of the diol scaffold is often tuned to achieve optimal results for a given transformation. Axially chiral diols like BINOL and VANOL are particularly competent catalysts for many reactions. nih.govnih.gov

For example, BINOL derivatives effectively catalyze the asymmetric propargylation of ketones using allenylboronates, affording valuable homopropargylic alcohols in high yields and enantioselectivities. nih.gov In the realm of C-H activation, chiral BINOL ligands combined with copper salts have been used for the enantioselective alkynylation of ferrocenes. researchgate.net Dirhodium catalysts featuring chiral ligands are employed in enantioselective ring expansions of diazo compounds, producing cycloheptatrienes with excellent enantiomeric excess. amazonaws.com The versatility of these diol-based systems highlights their importance in modern synthetic chemistry, enabling the efficient and selective construction of chiral molecules.

The table below summarizes the performance of representative catalysts derived from chiral aryl diols in various asymmetric transformations, illustrating the potential of catalysts derived from this compound.

| Reaction Type | Catalyst/Ligand | Yield (%) | Enantiomeric Excess (ee) / Ratio (er) |

| Asymmetric Propargylation of Ketones | (R)-3,3'-Br₂-BINOL / Allenylboronate | 60-98% | 3:1 - 99:1 er |

| Asymmetric Allylboration of Ketones | (R)-BINOL / Allyldiisopropoxyborane | up to 93% | up to 99% ee |

| Asymmetric Addition to o-Quinone Methides | (R)-BINOL / Arylboronate | 65-98% | 89-98% ee |

| Cu-mediated C-H Alkynylation of Ferrocene | (R)-BINOL | 52% (mono) | 88:12 er |

| Rh-catalyzed Ring Expansion | Rh₂(S-PTAD)₄ | 54% | 96% ee |

| Rh-catalyzed Ring Expansion | Rh₂(R-PTAD)₄ | 48% | 98% ee |

Data sourced from references nih.govresearchgate.netamazonaws.com. The performance is often substrate-dependent.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for enantioselective preparation of (R)-1-(4-Fluorophenyl)ethane-1,2-diol?

- Methodological Answer : The Sharpless asymmetric dihydroxylation (AD) is a widely used method for synthesizing vicinal diols with high enantiomeric excess. For example, 4-chlorostyrene derivatives have been converted to (R)-1-(4-chlorophenyl)ethane-1,2-diol via AD-beta conditions . For fluorinated analogs like this compound, similar protocols can be adapted by substituting the aryl substituent. Key steps include:

- Use of chiral ligands (e.g., (DHQ)2PHAL) to control stereochemistry.

- Optimization of reaction conditions (temperature, solvent, and oxidizing agents like K3Fe(CN)6).

- Purification via chiral chromatography or crystallization to isolate the (R)-enantiomer.

Q. How is this compound characterized for structural and stereochemical validation?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>13</sup>C NMR can confirm the diol structure and fluorophenyl substitution. Coupling constants (e.g., JH-F) help identify para-fluorine positioning .

- X-ray Crystallography : Used to resolve absolute configuration, as demonstrated in studies of similar diol-enzyme complexes (e.g., PDB ID: 4ZXW) .

- Chiral HPLC : Validates enantiomeric purity using columns like Chiralpak AD-H or OD-H with hexane/isopropanol mobile phases .

Q. What experimental models utilize ethane-1,2-diol derivatives to study nephrotoxicity or urolithiasis?

- Methodological Answer : Ethane-1,2-diol is metabolized to oxalic acid, inducing calcium oxalate (CaOx) deposition in rodent kidneys. Key steps for modeling:

- Administer 1% ethane-1,2-diol in drinking water ad libitum for 28 days.

- Monitor biomarkers (e.g., serum bicarbonate, urinary oxalate) to assess metabolic acidosis/alkalosis .

- Histopathology to quantify CaOx crystal formation. Note : Low-dose ethane-1,2-diol in rats paradoxically causes alkalosis (unlike human acidosis), necessitating dose-dependent validation .

Advanced Research Questions

Q. How do reaction mechanisms differ for oxidative degradation of this compound compared to non-fluorinated analogs?

- Methodological Answer : Fluorine’s electron-withdrawing effect alters reactivity:

- Cyclic Voltammetry (CV) : Compare oxidation potentials of fluorinated vs. methoxylated diols. For example, 1-(4-methoxyphenyl)ethane-1,2-diol has a lower oxidation potential due to electron-rich aromatic rings, while fluorinated analogs require stronger oxidizing conditions .

- Degradation Pathways : Fluorine stabilizes intermediates via inductive effects, slowing glycolaldehyde formation. Use LC-MS to track degradation products (e.g., fluorinated glyoxylic acid) .

Q. What role does stereochemistry ((R)- vs. (S)-enantiomer) play in the biological activity of this compound?

- Methodological Answer :

- Enzyme Binding Studies : Co-crystallize (R)- and (S)-enantiomers with target enzymes (e.g., alcohol dehydrogenases) to compare binding affinities. For example, (R)-enantiomers of similar diols show higher affinity in SgcC5 protein binding pockets .

- Pharmacological Assays : Test enantiomers in vitro/in vivo models (e.g., anti-hypertensive activity). Nebivolol intermediates derived from (R)-diols exhibit superior bioactivity due to stereospecific interactions .

Q. How can metabolic discrepancies in ethane-1,2-diol models be reconciled between species (e.g., rats vs. humans)?

- Methodological Answer :

- Species-Specific Metabolism : Rats metabolize low-dose ethane-1,2-diol to bicarbonate (causing alkalosis), while humans accumulate glycolic acid (causing acidosis). Use isotopically labeled (<sup>13</sup>C) ethane-1,2-diol to track metabolic flux via GC-MS .

- In Silico Modeling : Predict species-specific enzyme kinetics (e.g., alcohol dehydrogenase isoforms) using tools like Molecular Operating Environment (MOE) .

Q. What advanced analytical methods optimize quantification of this compound in complex matrices?

- Methodological Answer :

- LC-HRMS with Derivatization : Use boronate affinity chromatography to isolate diols from biological samples, followed by derivatization with 2,2,2-trifluoroacetophenone for enhanced sensitivity .

- Isotope Dilution Assay : Spike samples with deuterated internal standards (e.g., this compound-d4) to correct for matrix effects .

Contradictions and Gaps in Current Research

- Metabolic Alkalosis vs. Acidosis : Rodent models show bicarbonate accumulation at low ethane-1,2-diol doses, conflicting with human data. Researchers must validate dose-response curves and species-specific enzyme expression .

- Fluorine’s Impact on Reactivity : Limited data exist on fluorinated diol stability under oxidative conditions. Systematic CV and DFT studies are needed to clarify substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.